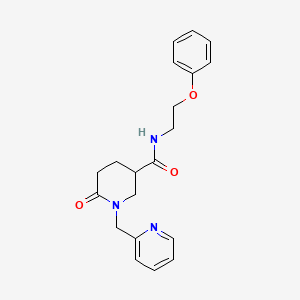
6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide, also known as Oxytocin receptor antagonist, is a chemical compound that is used in scientific research applications. It is a selective antagonist of the oxytocin receptor and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is through its selective antagonism of the oxytocin receptor. The oxytocin receptor is a G protein-coupled receptor that is involved in a variety of physiological processes, including social behavior, stress response, and reproductive function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide are diverse and have been studied extensively. It has been shown to affect social behavior, stress response, and reproductive function. It has also been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and autism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide in lab experiments include its selectivity for the oxytocin receptor, its ability to modulate social behavior, and its potential therapeutic applications. The limitations include the complexity of its synthesis, its cost, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide. These include further studies on its mechanism of action, its potential therapeutic applications, and its effects on different physiological processes. Additionally, research on its pharmacokinetics and pharmacodynamics is needed to fully understand its potential as a therapeutic agent.
Conclusion
6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a chemical compound that has been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and autism. Its selective antagonism of the oxytocin receptor makes it a valuable tool for studying the role of this receptor in various physiological processes. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
The synthesis of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is a complex process that involves multiple steps. The first step is the synthesis of the pyridine derivative, which is then reacted with piperidine to form the desired compound. The final step involves the addition of phenoxyethyl to the compound to produce the final product.
Aplicaciones Científicas De Investigación
The primary application of 6-oxo-N-(2-phenoxyethyl)-1-(2-pyridinylmethyl)-3-piperidinecarboxamide is in scientific research. It is used as a tool to study the oxytocin receptor and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of conditions such as anxiety, depression, and autism.
Propiedades
IUPAC Name |
6-oxo-N-(2-phenoxyethyl)-1-(pyridin-2-ylmethyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-19-10-9-16(14-23(19)15-17-6-4-5-11-21-17)20(25)22-12-13-26-18-7-2-1-3-8-18/h1-8,11,16H,9-10,12-15H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLPEASQACSAIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(CC1C(=O)NCCOC2=CC=CC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6034064.png)

![N-[2-(4-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B6034082.png)
![3-chloro-N-[2-(4-methoxyphenyl)ethyl]-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B6034086.png)
![4-{[7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}benzaldehyde](/img/structure/B6034093.png)
![(3-chlorophenyl)[1-(3-ethoxy-4-hydroxybenzyl)-3-piperidinyl]methanone](/img/structure/B6034099.png)
![3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-4-[4-(trifluoromethyl)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6034106.png)
![N-(2,4-dimethylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6034112.png)
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6034124.png)
![1-butyl-5-(3-pyridinyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B6034141.png)
![ethyl {2-oxo-3-[(3-pyridinylcarbonyl)hydrazono]-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B6034146.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-2-pyridinecarboxamide](/img/structure/B6034161.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(2-nitrophenoxy)acetamide](/img/structure/B6034168.png)
![2-{2-[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6034170.png)